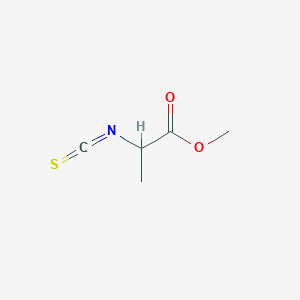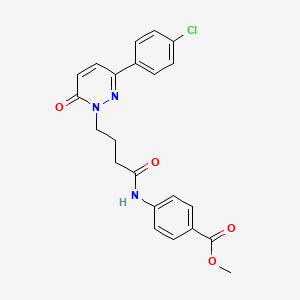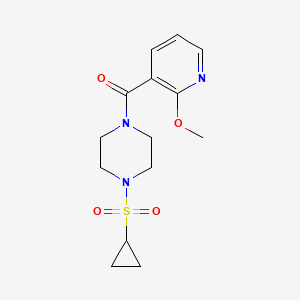
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new treatments for various neurological disorders.
Wirkmechanismus
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a key role in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide binds to the receptor and activates it, leading to the influx of calcium ions into the cell and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has also been shown to have anti-inflammatory and analgesic properties, which may make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its high affinity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its relatively low potency, which may make it less effective in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide. One possible direction is the development of more potent analogs of this compound, which may be more effective in certain experimental settings. Another potential direction is the investigation of the neuroprotective effects of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in the treatment of various inflammatory and pain-related disorders warrants further investigation.
Synthesemethoden
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-(dimethylamino)ethylamine, followed by the addition of furan-2-carboxaldehyde. The resulting product is then purified using column chromatography to obtain N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-23-14)11-18-17(20)12-7-5-8-15(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQONBZKZRDELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)


![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)